EIPA hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EIPA hydrochloride involves the modification of amiloride, a known diuretic. The process typically includes the following steps:
N-alkylation: Amiloride is reacted with ethyl iodide and isopropyl iodide in the presence of a base to introduce the ethyl and isopropyl groups.
Hydrochloride formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
EIPA hydrochloride undergoes several types of chemical reactions, including:
Substitution reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
EIPA hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chemical probe to study ion channels and transporters.
Biology: The compound is employed to investigate cellular processes such as autophagy and macropinocytosis.
Medicine: Research studies utilize this compound to explore its potential therapeutic effects in conditions like cancer and inflammation.
Industry: It is used in the development of new drugs and therapeutic agents
Mechanism of Action
EIPA hydrochloride exerts its effects primarily by inhibiting the sodium-hydrogen exchanger 3 (NHE3). This inhibition leads to a decrease in intracellular pH, which in turn affects various cellular processes. The compound also inhibits macropinocytosis by lowering submembranous pH and preventing the activation of GTPases such as Rac1 and Cdc42 .
Comparison with Similar Compounds
EIPA hydrochloride is often compared with other amiloride derivatives, such as:
Amiloride: The parent compound, which is less potent in inhibiting NHE3.
Benzamil: Another derivative with similar inhibitory effects but different potency and selectivity.
Dimethylamiloride: Known for its higher potency compared to amiloride but lower than this compound
This compound stands out due to its higher potency and selectivity for NHE3, making it a valuable tool in scientific research .
Properties
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN7O.ClH/c1-4-19(5(2)3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15;/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHBOQNLQNKPFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N)C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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